8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
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Overview
Description
8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione is a complex organic compound with the molecular formula C25H27ClN6O2 and a molecular weight of 478.986 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a chlorophenyl group and a purine core substituted with dimethyl and phenylpropyl groups. It is often used in scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed by cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The chlorophenyl group is introduced via a substitution reaction using 3-chlorophenylamine.
Purine Core Formation: The purine core is synthesized through a series of condensation reactions involving appropriate precursors.
Final Assembly: The final compound is assembled by coupling the piperazine and purine intermediates under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione involves its interaction with specific molecular targets. It is known to bind to neurotransmitter receptors, particularly serotonin receptors, which can modulate various physiological processes . The compound’s effects are mediated through the activation or inhibition of these receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione is unique due to its combination of a piperazine ring and a purine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research applications .
Properties
IUPAC Name |
8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN6O2/c1-29-23-22(24(34)30(2)26(29)35)33(13-7-10-19-8-4-3-5-9-19)25(28-23)32-16-14-31(15-17-32)21-12-6-11-20(27)18-21/h3-6,8-9,11-12,18H,7,10,13-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAPVNMOXDTRRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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